molecular formula C14H7F3N2O3S B14622357 3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one CAS No. 60968-21-0

3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one

Cat. No.: B14622357
CAS No.: 60968-21-0
M. Wt: 340.28 g/mol
InChI Key: UQXLRVYIZXYRJS-UHFFFAOYSA-N
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Description

3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one is a complex organic compound that features a benzothiazole ring substituted with a nitro group and a trifluoromethyl group

Preparation Methods

The synthesis of 3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-nitro-4-(trifluoromethyl)aniline.

    Cyclization: This intermediate undergoes cyclization with 2-mercaptobenzothiazole under specific conditions to form the desired benzothiazole derivative.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetic acid, and may require heating to facilitate the cyclization process.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition, particularly those involving nitro and trifluoromethyl groups.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent, given its ability to interact with biological targets.

    Industry: It is used in the development of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one can be compared with similar compounds such as:

    4-Nitro-3-(trifluoromethyl)phenol: This compound shares the nitro and trifluoromethyl groups but lacks the benzothiazole ring, resulting in different chemical properties and applications.

    2-Nitro-4-(trifluoromethyl)aniline: This intermediate is used in the synthesis of the target compound and has similar functional groups but a simpler structure.

    Phenyl isocyanate: Although structurally different, it shares reactivity with nucleophiles and is used in similar synthetic applications.

The uniqueness of this compound lies in its combination of functional groups and the benzothiazole ring, which confer distinct chemical and biological properties.

Properties

CAS No.

60968-21-0

Molecular Formula

C14H7F3N2O3S

Molecular Weight

340.28 g/mol

IUPAC Name

3-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-one

InChI

InChI=1S/C14H7F3N2O3S/c15-14(16,17)8-5-6-9(11(7-8)19(21)22)18-10-3-1-2-4-12(10)23-13(18)20/h1-7H

InChI Key

UQXLRVYIZXYRJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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